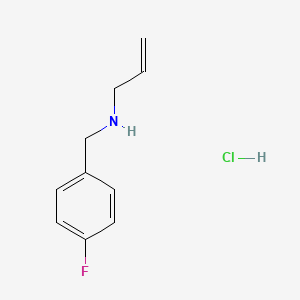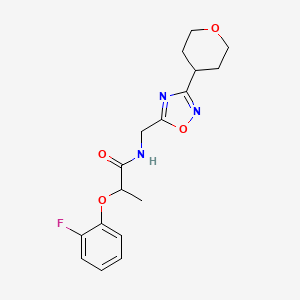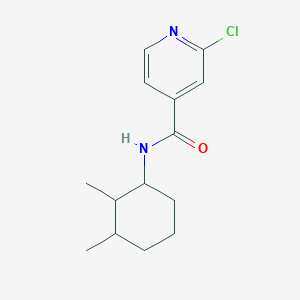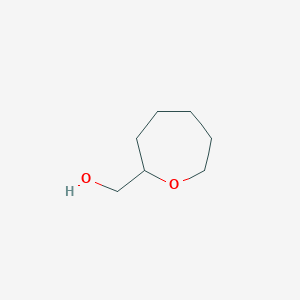
3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying chemical properties like reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Block Copolymer Synthesis
The compound serves as a bifunctional initiator in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This technique allows for the creation of polymers with precise control over their molecular weight and structure, which is crucial for developing advanced materials with specific properties.
Organic Synthesis Building Block
As an organic building block, it is used for the preparation of beta-substituted acrylates . These acrylates are essential in producing polymers with various applications, including adhesives, coatings, and superabsorbent materials.
Synthesis of Beta-Lactams
This compound plays a significant role in synthesizing beta-lactams , a class of antibiotics that includes penicillin. The synthesis involves the cyclization of the corresponding amide, which is a critical step in creating these life-saving drugs.
Allylation of Ketones
It is used in the allylation of ketones, which is a fundamental reaction in organic chemistry for constructing carbon-carbon bonds . The products of this reaction can be further utilized in the synthesis of new heterocyclic compounds, which are the core structures for many pharmaceuticals.
Polymerization Initiator
The compound can initiate vinyl polymerization to obtain block copolymers . This application is particularly important in industrial polymer production, where a broad class of monomers can be polymerized under simple experimental conditions.
Preparation of Macroinitiators
It is involved in the preparation of macroperoxy initiators , which are used as macroinitiators in free-radical polymerization. These initiators significantly influence the molecular weight and dispersity of the resulting polymers, affecting their physical properties.
Controlled Radical-Polymerization Method
The versatility of the compound is showcased in its compatibility with a wide range of monomers and reaction conditions in controlled radical-polymerization methods . This adaptability makes it a valuable tool in macromolecular engineering.
Advanced Material Development
Finally, the precise control over polymer structure afforded by using this compound as an initiator opens up possibilities for developing advanced materials . These materials can have tailored properties for specific applications, such as responsive surfaces, drug delivery systems, and smart textiles.
Mecanismo De Acción
Target of Action
It’s worth noting that bromomethyl groups are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Bromomethyl groups are known to be reactive and can participate in various chemical reactions . For instance, they can undergo nucleophilic substitution reactions, which could potentially lead to the modification of target biomolecules .
Biochemical Pathways
Compounds with bromomethyl groups are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially interfere with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The bromomethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
Bromomethyl compounds have been shown to participate in various chemical reactions, potentially leading to the modification of target biomolecules .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the bromomethyl group .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOTYGUMKJPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)
![N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2853188.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2853194.png)

![(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B2853200.png)
![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2853206.png)
